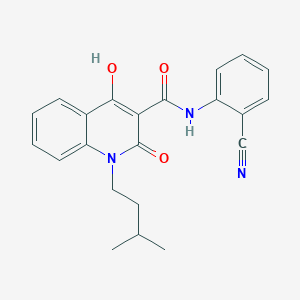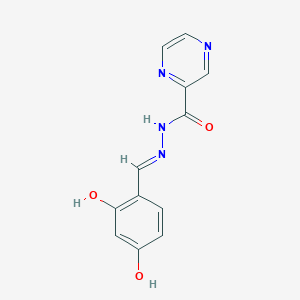
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is an organic compound with the molecular formula C10H7N3O2S. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a thiocyanate group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate can be synthesized through the reaction of 2-cyano-N-(4-nitrophenyl)acetamide with thiophosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate involves its interaction with biological molecules. The cyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The thiocyanate group can undergo substitution reactions, leading to the formation of new compounds with biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(2-nitrophenyl)ethyl thiocyanate
- 1-Cyano-2-(4-methylphenyl)ethyl thiocyanate
Uniqueness
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate is unique due to the presence of the nitrophenyl group at the para position, which influences its reactivity and biological activity. The compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
CAS No. |
5155-67-9 |
|---|---|
Molecular Formula |
C10H7N3O2S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
[1-cyano-2-(4-nitrophenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-1-3-9(4-2-8)13(14)15/h1-4,10H,5H2 |
InChI Key |
XJQUTHDJFOSTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)SC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)






![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)
